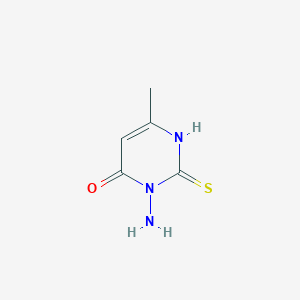

3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

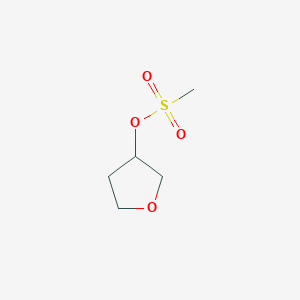

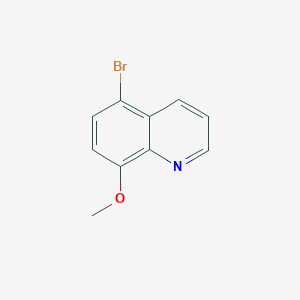

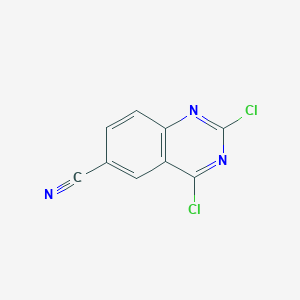

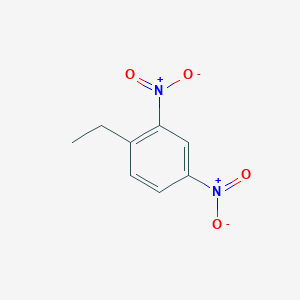

“3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound with the molecular formula C5H7N3OS . It is used in various research and development applications .

Synthesis Analysis

The synthesis of this compound involves several steps. Some methods include heating with potassium hydroxide in ethanol, or with sodium hydroxide in water . Other methods involve using methanesulfonic acid and phosphorus pentoxide at 70℃ for 10 hours . The yield varies depending on the method used .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H7N3OS . The molecular weight is 157.19 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions and reagents used . For example, it can react with sodium hydroxide in water for 240 hours . The yield of the reaction can vary significantly depending on the conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.19 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Antiviral Properties

One study focused on synthesizing novel compounds from environmentally friendly materials for treating variola virus. The molecular modeling indicated that these compounds have high ligand-receptor binding interactions, suggesting potential as alternatives to FDA-approved drugs for variola virus treatment (Gerçek, Jumamyradova, & Senturk, 2022).

Antitumor and Antimicrobial Activities

Another study synthesized new derivatives to evaluate their cytotoxic activities against human liver and breast cancer cell lines, showing potential antitumor properties (Kökbudak et al., 2020). Additionally, compounds exhibiting potent anticancer activity against various human cancer cell lines were developed, indicating the versatility of this chemical structure in antitumor applications (Hafez & El-Gazzar, 2017).

Chemical Synthesis and Functionalization

Research on the synthesis and functionalization of related pyrimidines has led to the development of diverse compounds with potential applications in various domains, including antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015). A novel methodology for synthesizing pyrido[2,3‐d]pyrimidines has also been explored, demonstrating the compound's reactivity and potential for creating new chemical entities (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).

Novel Applications in Material Science

A unique application involved developing a ytterbium(III) PVC membrane electrode using a derivative as an ionophore. This electrode demonstrated excellent selectivity for Yb(3+) ions, showcasing the potential for analytical applications in material science (Zamani, Rajabzadeh, & Ganjali, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBDPKWUCLBWQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=S)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355981 |

Source

|

| Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |

CAS RN |

35523-72-9 |

Source

|

| Record name | 3-Amino-6-methyl-2-thioxo-2,3-dihyd | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)